molecular formula C14H10Cl2N2O2 B3868441 [(Z)-(2-chlorophenyl)methylideneamino] N-(2-chlorophenyl)carbamate

[(Z)-(2-chlorophenyl)methylideneamino] N-(2-chlorophenyl)carbamate

Cat. No.: B3868441
M. Wt: 309.1 g/mol
InChI Key: RAANLPCWJVHKPH-MFOYZWKCSA-N
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Description

2-Chlorobenzaldehyde oxime, also known as o-chlorobenzaldehyde oxime, is an organic compound . It is a derivative of 2-Chlorobenzaldehyde, which is a chlorinated derivative of benzaldehyde .


Synthesis Analysis

2-Chlorobenzaldehyde oxime can be synthesized by reacting 2-chlorobenzaldehyde and hydroxylamine hydrochloride .


Molecular Structure Analysis

The molecular formula of 2-chlorobenzaldehyde oxime is ClC6H4CH=NOH . The average molecular mass is 155.582 Da .


Chemical Reactions Analysis

2-Chlorobenzaldehyde, a precursor to 2-chlorobenzaldehyde oxime, is used in the production of CS gas. It reacts with malononitrile to form CS . 2-Chlorobenzaldehyde oxime may be used in the preparation of 2-chlorobenzaldehyde under different reaction conditions .


Physical and Chemical Properties Analysis

The melting point of 2-chlorobenzaldehyde oxime is 73-76 °C (lit.) . The molecular weight is 155.58 .

Safety and Hazards

2-Chlorobenzaldehyde oxime is classified as Eye Irritant 2, Skin Irritant 2, and STOT SE 3, indicating it may cause eye and skin irritation and may cause respiratory irritation .

Properties

IUPAC Name

[(Z)-(2-chlorophenyl)methylideneamino] N-(2-chlorophenyl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10Cl2N2O2/c15-11-6-2-1-5-10(11)9-17-20-14(19)18-13-8-4-3-7-12(13)16/h1-9H,(H,18,19)/b17-9-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAANLPCWJVHKPH-MFOYZWKCSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=NOC(=O)NC2=CC=CC=C2Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)/C=N\OC(=O)NC2=CC=CC=C2Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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[(Z)-(2-chlorophenyl)methylideneamino] N-(2-chlorophenyl)carbamate
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[(Z)-(2-chlorophenyl)methylideneamino] N-(2-chlorophenyl)carbamate
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[(Z)-(2-chlorophenyl)methylideneamino] N-(2-chlorophenyl)carbamate
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[(Z)-(2-chlorophenyl)methylideneamino] N-(2-chlorophenyl)carbamate
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[(Z)-(2-chlorophenyl)methylideneamino] N-(2-chlorophenyl)carbamate
Reactant of Route 6
[(Z)-(2-chlorophenyl)methylideneamino] N-(2-chlorophenyl)carbamate

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